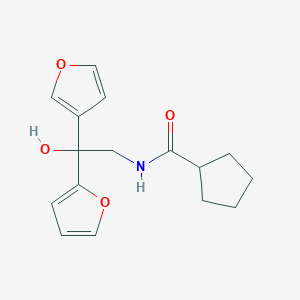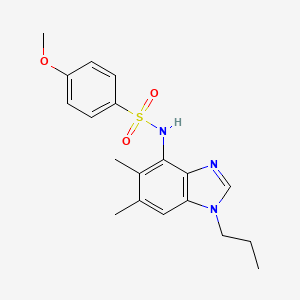
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, or 2-(3,5-Difluorophenyl)-5-methylpyrazol-3-one, is a heterocyclic compound with a unique chemical structure and a wide range of applications in the laboratory and in scientific research. The compound is composed of two rings, a pyrazole ring and an aromatic ring, connected by a carbon atom. This compound has been studied extensively in recent years due to its potential as a building block for a variety of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of various drugs, such as the anti-inflammatory drug diclofenac.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal and molecular structure of pyrazol-3-one derivatives, including those similar to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, has been studied using X-ray diffraction. This research helps in determining the predominant tautomeric forms in solid states, essential for understanding the physical and chemical properties of these compounds (Kimura, Okabayashi, & Yasuoka, 1983).
Synthesis of Pyrazolone Derivatives
Research on pyrazolone derivatives focuses on their synthesis and characterization, which is relevant for developing new compounds with potential applications in various fields. Studies involve the reactions between pyrazolone compounds and other chemical agents, contributing to the development of novel chemical entities (Maquestiau & Eynde, 2010).
Pharmaceutical Research
In pharmaceutical research, pyrazolone derivatives, including those structurally related to this compound, are synthesized and evaluated for their potential pharmacological activities. This includes studies on their anti-inflammatory, antipyretic, or other relevant biological activities, contributing significantly to the development of new therapeutic agents (Picciola et al., 1984).
Photophysical Applications
Research in the field of photophysics explores the use of pyrazolone derivatives in the development of phosphorescent materials. These compounds, including derivatives of this compound, are studied for their ability to exhibit phosphorescence, which has potential applications in optoelectronics and other technologies (Yang et al., 2005).
Anticancer Potential
Some pyrazolone derivatives are investigated for their potential as anticancer agents. This includes the synthesis and analysis of their electronic structure, physico-chemical properties, and docking analysis, which are crucial in understanding their mechanism of action and effectiveness against cancer cells (Thomas et al., 2019).
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6-2-10(15)14(13-6)9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZOJUWURDANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2608564.png)
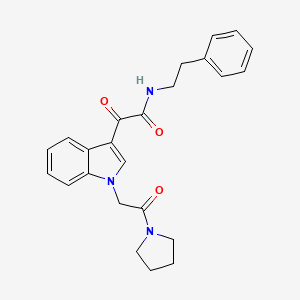
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

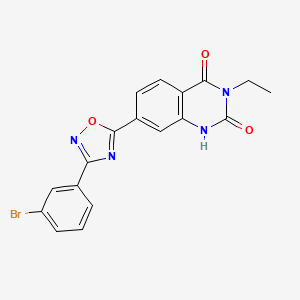
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2608574.png)
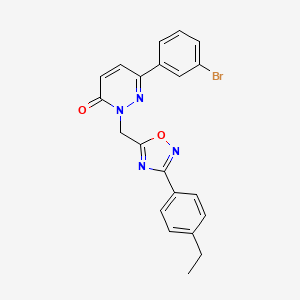

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)
